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Compound Name: 2-Chloro-6-fluorophenol

Cat. No.: B3420950 Get Quote

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-6-fluorophenol

Abstract
This technical guide provides a comprehensive examination of the molecular structure of 2-
Chloro-6-fluorophenol (CAS No. 2040-90-6), a key intermediate in the pharmaceutical and

agrochemical industries.[1][2][3] This document synthesizes data from spectroscopic analyses,

computational modeling, and established chemical principles to offer a detailed structural

elucidation. It is intended for researchers, scientists, and drug development professionals who

require a deep understanding of this compound's physicochemical properties and structural

nuances. The guide includes detailed experimental protocols and discusses the implications of

its structure on its reactivity and applications.

Introduction and Strategic Importance
2-Chloro-6-fluorophenol is a halogenated aromatic compound whose strategic importance is

rooted in its utility as a versatile building block for more complex molecules.[2] Its unique

substitution pattern, featuring a hydroxyl group flanked by chlorine and fluorine atoms, imparts

specific electronic and steric properties that are leveraged in the synthesis of high-value

products. Notably, it is a critical precursor in the production of certain non-steroidal anti-

inflammatory drugs (NSAIDs) and advanced agricultural chemicals.[2] A thorough

understanding of its three-dimensional structure, intramolecular forces, and electronic

distribution is paramount for optimizing synthetic routes and for the rational design of new

bioactive molecules.
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This guide moves beyond a simple recitation of data, aiming instead to provide a causal

understanding of why the molecule behaves as it does. We will explore its structure through the

complementary lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

Mass Spectrometry (MS), and theoretical computational methods.

Physicochemical and Spectroscopic Profile
The fundamental properties of 2-Chloro-6-fluorophenol are summarized below. These data

serve as the baseline for all subsequent structural analysis and are critical for quality control in

any synthetic application.

Property Value Source(s)

Molecular Formula C₆H₄ClFO [4][5]

Molecular Weight 146.55 g/mol [4][6]

CAS Number 2040-90-6 [3][4][7]

IUPAC Name 2-chloro-6-fluorophenol [5]

Melting Point 62-65 °C [8]

Boiling Point 175-176 °C

Appearance White to off-white solid [9]

LogP (Octanol/Water) 2.18 [6]

Elucidation of the Covalent and Three-Dimensional
Structure
The definitive structure of a molecule is a composite picture assembled from multiple analytical

techniques. Each method provides a unique piece of the puzzle, and their combined

interpretation yields a high-confidence model.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the covalent framework of an organic

molecule in solution. For 2-Chloro-6-fluorophenol, ¹H, ¹³C, and ¹⁹F NMR are all highly
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informative.

¹H NMR Analysis: The proton NMR spectrum is expected to show three distinct signals in the

aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts

and coupling patterns (multiplicity) are dictated by the electron-withdrawing effects of the

halogen and hydroxyl substituents. The proton adjacent to the fluorine will exhibit coupling to

¹⁹F, providing a key diagnostic feature. The hydroxyl proton will appear as a broad singlet,

the chemical shift of which is concentration and solvent-dependent.

¹³C NMR Analysis: The ¹³C NMR spectrum will display six unique signals for the six aromatic

carbons. The carbons directly bonded to the electronegative F, Cl, and O atoms (C1, C2, and

C6) will be significantly downfield. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) provides

unambiguous confirmation of the fluorine's position relative to the carbon skeleton.

¹⁹F NMR Analysis: As ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a

highly sensitive technique. The spectrum for 2-Chloro-6-fluorophenol will show a single

resonance, and its coupling to adjacent protons will confirm the substitution pattern.

Vibrational Spectroscopy (IR)
Infrared spectroscopy probes the vibrational modes of a molecule, providing definitive evidence

for the presence of specific functional groups.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600

cm⁻¹, characteristic of the hydroxyl group's stretching vibration. The broadness is due to

hydrogen bonding.

C=C Aromatic Stretches: Multiple sharp peaks will appear in the 1400-1600 cm⁻¹ region,

confirming the presence of the aromatic ring.

C-O Stretch: A strong band around 1200 cm⁻¹ is indicative of the C-O stretching of the

phenol.

C-Cl and C-F Stretches: Absorptions corresponding to the carbon-halogen bonds are found

in the fingerprint region (typically 1000-1100 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl).
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Spectroscopic data for 2-Chloro-6-fluorophenol is available from public databases such as

SpectraBase.[9][10]

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through

fragmentation analysis.

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular

ion peak at m/z = 146.[4] A key feature will be the M+2 peak at m/z = 148, with an intensity

approximately one-third that of the M⁺ peak. This isotopic pattern is the characteristic

signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl

and ³⁷Cl isotopes).

Fragmentation: Common fragmentation pathways for phenols include the loss of CO and

CHO radicals, which would lead to characteristic daughter ions.

The NIST Chemistry WebBook is an authoritative source for the mass spectrum of this

compound.[4]

Intramolecular Interactions and Conformational Analysis
A critical feature of the 2-Chloro-6-fluorophenol structure is the potential for intramolecular

hydrogen bonding between the hydroxyl proton and one of the adjacent halogen atoms.

Studies on this molecule in low-temperature argon matrices have revealed the presence of a

"Cl-type" isomer, characterized by an O-H···Cl hydrogen bond.[11] Interestingly, the

corresponding "F-type" (O-H···F) isomer was not observed under these conditions, suggesting

that it converts to the more stable Cl-type isomer via hydrogen-atom tunneling.[11] This

intramolecular interaction locks the hydroxyl group in a specific orientation, influencing the

molecule's overall conformation, polarity, and reactivity.

Computational and Theoretical Insights
To complement experimental data, computational chemistry provides a powerful tool for

visualizing and quantifying molecular properties. Methods like Density Functional Theory (DFT)

can be used to calculate the optimized molecular geometry, electrostatic potential, and

molecular orbitals.[12]
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Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral

angles with high accuracy, corroborating data that would be obtained from X-ray

crystallography.

Electrostatic Potential (ESP) Map: An ESP map visualizes the electron density distribution.

For 2-Chloro-6-fluorophenol, this would show a region of high negative potential (red)

around the oxygen atom and regions of positive potential (blue) around the hydroxyl proton,

making it a target for nucleophilic and electrophilic attack, respectively.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting

chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's

kinetic stability.

Experimental & Analytical Protocols
The following protocols are standardized workflows for the structural characterization of 2-
Chloro-6-fluorophenol.

Protocol: NMR Sample Preparation and Analysis
Sample Preparation: Accurately weigh 10-20 mg of 2-Chloro-6-fluorophenol and dissolve it

in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or

higher). Tune and shim the instrument to ensure optimal magnetic field homogeneity.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse

angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2

hours is typical, depending on the concentration and instrument sensitivity.

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a quick experiment

due to the high sensitivity of the ¹⁹F nucleus.
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Data Processing: Process all spectra using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing (e.g., TMS for ¹H and ¹³C).

Interpretation: Analyze chemical shifts, coupling constants (including J_HF and J_CF), and

integration to assign all signals to the corresponding nuclei in the molecule.

Protocol: Attenuated Total Reflectance (ATR) IR
Spectroscopy

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record

a background spectrum of the empty ATR accessory.

Sample Application: Place a small amount (a few milligrams) of the solid 2-Chloro-6-
fluorophenol powder onto the ATR crystal.

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the

sample and the crystal.

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or

absorbance. Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Visualization of Key Workflows and Structures
Diagrams created using Graphviz provide clear visual representations of complex processes

and relationships.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b3420950?utm_src=pdf-body
https://www.benchchem.com/product/b3420950?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3420950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Structural Elucidation Workflow

Final Structural Confirmation
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Caption: Workflow for the synthesis and structural elucidation of 2-Chloro-6-fluorophenol.

Caption: Intramolecular hydrogen bonding in 2-Chloro-6-fluorophenol.

Safety, Handling, and Storage
2-Chloro-6-fluorophenol is a hazardous substance and must be handled with appropriate

precautions.[5][13]

Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may

cause an allergic skin reaction.[5] It is also suspected of causing genetic defects and

damaging fertility.[5] It is toxic to aquatic life with long-lasting effects.[5]

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and
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a lab coat.[13][14] Avoid breathing dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Keep

away from incompatible materials such as strong oxidizing agents.

Conclusion
The molecular structure of 2-Chloro-6-fluorophenol is well-defined by a combination of

modern analytical techniques. Its covalent framework is readily confirmed by NMR

spectroscopy, while IR and MS provide orthogonal validation of its functional groups and

molecular formula. Theoretical studies and low-temperature IR experiments strongly support a

planar conformation stabilized by an intramolecular O-H···Cl hydrogen bond. This structural

feature is not merely an academic detail; it governs the compound's physical properties and

chemical reactivity, which are critical considerations for its successful application in the

synthesis of pharmaceuticals and agrochemicals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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